molecular formula C16H32N2O B090603 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- CAS No. 136-99-2

1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-

Cat. No. B090603
CAS RN: 136-99-2
M. Wt: 268.44 g/mol
InChI Key: QNDGQRJVVZJMJO-UHFFFAOYSA-N
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Description

“1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-” is a chemical compound with the molecular formula C16H32N2O . It is a substituted alkyl imidazoline, with a hydroxyethyl group at the 1 position of the imidazole ring, and a long chain alkyl (saturated or unsaturated) chain at the 2 positions of the imidazole ring .


Synthesis Analysis

The synthesis of imidazoles involves various methods. One of the common methods is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine .

Scientific Research Applications

  • Medicinal Applications : Imidazoles, including derivatives like 1H-Imidazole-1-ethanol, exhibit a range of medicinal properties. These compounds have been found to possess antibacterial, antiviral, anti-inflammatory, antinociceptive, and anticancer properties. They also function as kinase inhibitors, p-glycoprotein modulators, and glucagon receptor antagonists (Gurav et al., 2022).

  • Corrosion Inhibition : Certain imidazole derivatives, including 1-(2-aminoethyl)-1-dodecyl-2-undecyl-4,5-dihydro-1H-imidazol-1-ium chloride, have been shown to be effective corrosion inhibitors for carbon steel in environments like oil wells formation water (Gomaa et al., 2019).

  • Chemical Synthesis : Imidazole derivatives are used in various chemical synthesis processes, such as the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles, which are important in modern organic synthesis (Rajkumar et al., 2015).

  • Prodrug Development : Some imidazole-based compounds are used in the development of prodrugs, which are drugs designed to become more active after they are ingested. For instance, certain 1H-imidazole-1-ethanols have been evaluated as prodrugs for radiosensitizers and bioreductively activated cytotoxins (Jenkins et al., 1990).

  • Corrosion Inhibition in Phase Change Materials : Imidazole derivatives like 2-(2-pentadecyl-4, 5-dihydro-1H-imidazol-1-yl)ethanol have been studied for their potential as corrosion inhibitors in phase change materials, showing effectiveness in reducing copper corrosion (Zhao et al., 2020).

  • Catalysis in Chemical Reactions : Imidazole compounds are utilized as catalysts in various chemical reactions. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene, a compound related to imidazoles, catalyzes the amidation of acyl imidazoles (Larrivée-Aboussafy et al., 2010).

  • Surface Interaction Studies : Research has also been conducted on the interaction of imidazoles with metal surfaces, which is crucial for understanding their role as corrosion inhibitors and potential adhesion promoters in electronic devices (Yoshida & Ishida, 1983).

  • Eco-Friendly Synthesis : Some imidazole derivatives are synthesized using eco-friendly methods, contributing to sustainable chemistry practices. For instance, 2-aryl-1-arylmethyl-1H-benzo[d]imidazoles have been synthesized using sodium hypochlorite in an eco-friendly process (Patil & Nagargoje, 2022).

Safety And Hazards

According to the Safety Data Sheet, this compound is harmful if swallowed and causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19/h19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDGQRJVVZJMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059667
Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-
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Molecular Weight

268.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-
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Product Name

4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol

CAS RN

136-99-2
Record name 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(2-Hydroxyethyl)-2-undecylimidazoline
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Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-
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Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-
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Record name 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol
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Record name LAURYL HYDROXYETHYL IMIDAZOLINE
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Record name 1-(2-HYDROXYETHYL)-2-UNDECYLIMIDAZOLINE
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Synthesis routes and methods

Procedure details

58.7 g (564.4 mmoles) of 2-(2-aminoethylamino)ethanol and 122.8 g (538.6 mmoles) of ethyl dodecanoate were heated at 125° C. and ethanol was removed by distillation. 100 ml of toluene was cautiously added and water was removed azeotropically on further reflux. The reaction mixture was fractionally distilled to give 100.2 g (69.5%) of pure product, m.p. 40°-42° C.
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
122.8 g
Type
reactant
Reaction Step One
Yield
69.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E PROTECTION - Hand, 2005 - cybercemetery.unt.edu
The Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) transmitted its 56th ITC Report to the Administrator of EPA on September 15, 2005. In the 56th ITC Report…
Number of citations: 39 cybercemetery.unt.edu
United States. Environmental Protection Agency. Office … - 1979 - books.google.com
CA Index Name for styrene is Benzene, ethenyl-; the" uninverted" form of this name would be ethenylbenzene. Ordering is based first on the heading parent (with all substances sharing …
Number of citations: 3 books.google.com

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